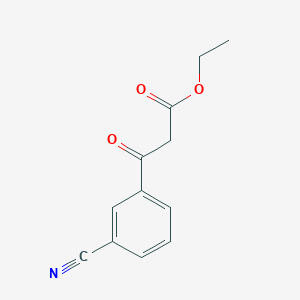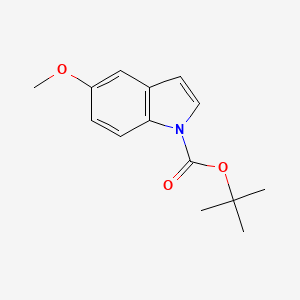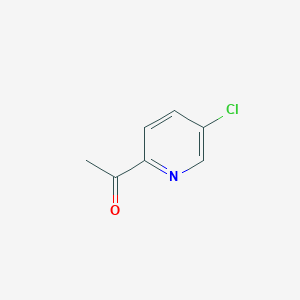
1-Methylcyclopropanecarbohydrazide
Übersicht
Beschreibung
1-Methylcyclopropanecarbohydrazide (MCPCH) is a cyclic carbonyl compound that has been used in a variety of scientific and industrial applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 145.14 g/mol. MCPCH is a stable compound with a melting point of approximately 150 °C and a boiling point of approximately 250 °C. It is a versatile compound that has been used in a variety of applications, such as in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials.
Wissenschaftliche Forschungsanwendungen
Ethylene Inhibition and Preservation of Fruits and Vegetables
1-Methylcyclopropene (1-MCP), closely related to the chemical structure mentioned, is extensively studied for its role in inhibiting ethylene perception in plants, thus delaying ripening and senescence in a wide array of fruits and vegetables. This application has been demonstrated in several studies, including:
Extending Shelf Life of Climacteric Fruits : Research indicates that 1-MCP effectively delays ripening in climacteric fruits such as apples, bananas, and avocados by inhibiting ethylene production and action, which is essential for the ripening process. The treated fruits exhibit prolonged shelf life, reduced respiration rates, and delayed softening (Zhang et al., 2020; Hershkovitz et al., 2005).
Improving Quality of Non-Climacteric Fruits : Even in non-climacteric fruits, which do not rely on ethylene for ripening, 1-MCP shows beneficial effects. It helps in reducing senescence processes and physiological disorders, thereby preserving the quality of these fruits (Li et al., 2016).
Enhancing Postharvest Technology
The use of 1-MCP extends beyond merely delaying ripening. Its applications in postharvest technology include:
Controlling Ethylene-Induced Disorders : Applications of 1-MCP have been successful in controlling various ethylene-induced disorders in fruits, thereby enhancing their postharvest quality and extending their marketability. This includes the suppression of internal browning in pineapples, a common chilling injury, demonstrating the role of ethylene in such postharvest physiological disorders (Selvarajah et al., 2001).
Application in Controlled Atmosphere Storage : The efficacy of 1-MCP is notably enhanced when used in combination with controlled atmosphere storage conditions. This synergy significantly impacts the preservation of quality in various apple cultivars by limiting fruit respiration and softening during storage (Cocci et al., 2014).
Novel Applications and Future Directions
Further research explores innovative applications and delivery methods for 1-MCP to enhance its utility and effectiveness in agricultural practices:
- Development of Novel Delivery Systems : Studies are investigating new methods for the controlled release of 1-MCP, aiming to overcome challenges related to its gaseous state at ambient temperatures. This includes the synthesis of boron derivatives that can release 1-MCP gradually, potentially opening new avenues for its application in open fields and commercial agriculture (Sarker et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 1-Methylcyclopropanecarbohydrazide is the ethylene receptors in plants . Ethylene is a gas acting at trace levels throughout the life of a plant, stimulating or regulating various processes such as the ripening of climacteric fruit, the opening of flowers, and the shedding of leaves .
Mode of Action
1-Methylcyclopropanecarbohydrazide interacts with its targets by binding to the ethylene receptors, forming an ethylene-receptor complex . This binding inhibits the perception of ethylene, resulting in delayed fruit ripening .
Biochemical Pathways
The biochemical pathway affected by 1-Methylcyclopropanecarbohydrazide is the ethylene signaling pathway. By binding to the ethylene receptors, 1-Methylcyclopropanecarbohydrazide blocks the effects of ethylene, thereby delaying the ripening process of climacteric fruits .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its bioavailability is likely influenced by factors such as its solubility and lipophilicity .
Result of Action
The molecular and cellular effects of 1-Methylcyclopropanecarbohydrazide’s action include delayed ripening and maintained quality of climacteric fruits . By inhibiting ethylene perception, the compound slows down the natural ripening process, thereby helping to maintain the freshness of fruits .
Action Environment
Environmental factors such as temperature and time can influence the action, efficacy, and stability of 1-Methylcyclopropanecarbohydrazide . For instance, the effect of gaseous 1-Methylcyclopropanecarbohydrazide is optimal at 1 μl/l, with a treatment time of 12–24 h, when the storage temperature is 0 °C for temperate fruits or 20 °C for tropical fruits .
Eigenschaften
IUPAC Name |
1-methylcyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(2-3-5)4(8)7-6/h2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDIBXFCPXYMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444237 | |
| Record name | 1-methylcyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopropanecarbohydrazide | |
CAS RN |
72790-89-7 | |
| Record name | 1-methylcyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopropanecarbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















